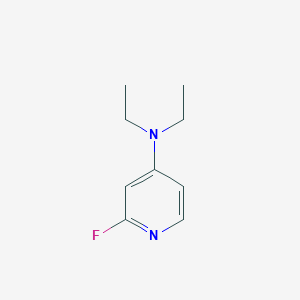

N,N-diethyl-2-fluoropyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethyl-2-fluoropyridin-4-amine is a useful research compound. Its molecular formula is C9H13FN2 and its molecular weight is 168.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

N,N-Diethyl-2-fluoropyridin-4-amine serves as a crucial building block in the synthesis of biologically active compounds. Its fluorinated structure enhances the pharmacological properties of derivatives, making it a valuable component in drug discovery.

1.1. Synthesis of Cholinesterase Inhibitors

Recent studies have highlighted the potential of pyridine derivatives, including this compound, in developing inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are implicated in neurodegenerative diseases such as Alzheimer's disease (AD). The compound's ability to form stable complexes with these enzymes suggests its utility as a lead compound for novel anti-AD agents .

1.2. Antibotulinum Activity

Aminopyridines have emerged as potential treatments for botulism, with compounds structurally similar to this compound showing promise in reversing the effects of botulinum neurotoxin (BoNT). For instance, 3,4-diaminopyridine has demonstrated efficacy in restoring ventilation in rodent models of lethal botulism, indicating that derivatives of pyridine could be developed for therapeutic use against this condition .

Analytical Chemistry Applications

This compound has also been employed as a derivatizing agent in analytical methods, particularly in high-performance liquid chromatography (HPLC).

2.1. Derivatization of Amino Acids

The compound has been utilized to create stable derivatives of amino acids that are more resistant to degradation under light and heat compared to traditional reagents. This application allows for improved separation and quantification of amino acids using reversed-phase HPLC techniques .

Structure-Activity Relationship (SAR) Studies

Fluorinated pyridine derivatives are often investigated for their structure-activity relationships to optimize their biological activity. The introduction of fluorine at specific positions on the pyridine ring can significantly influence the compound's interaction with biological targets, enhancing selectivity and potency.

| Compound | Biological Target | Activity | Notes |

|---|---|---|---|

| This compound | AChE/BChE | Potential inhibitor | Leads to development of anti-Alzheimer agents |

| 3,4-Diaminopyridine | Botulinum neurotoxin | Therapeutic agent | Reverses paralysis effects in models |

| Fluorinated derivatives | 2OG oxygenases | Broad-spectrum inhibitors | Enhanced selectivity profiles observed |

Case Studies and Research Findings

- Alzheimer's Disease Research : A study focused on synthesizing aryl-substituted 2-aminopyridine derivatives demonstrated that compounds derived from this compound showed promising results as AChE inhibitors, suggesting their potential use in treating AD .

- Botulism Treatment : Research involving aminopyridines indicated that several derivatives could effectively restore respiratory function in rodent models affected by BoNT, paving the way for further development of N,N-diethyl derivatives as therapeutic agents against botulism .

特性

CAS番号 |

1564483-38-0 |

|---|---|

分子式 |

C9H13FN2 |

分子量 |

168.21 g/mol |

IUPAC名 |

N,N-diethyl-2-fluoropyridin-4-amine |

InChI |

InChI=1S/C9H13FN2/c1-3-12(4-2)8-5-6-11-9(10)7-8/h5-7H,3-4H2,1-2H3 |

InChIキー |

SIAVJAANHTWZJF-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC(=NC=C1)F |

正規SMILES |

CCN(CC)C1=CC(=NC=C1)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。